Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
This compound (CAS: 712319-10-3, Molecular Formula: C₁₁H₁₄F₃N₃O₂, MW: 277.24) is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 7, a methyl (-CH₃) group at position 5, and an ethyl ester at position 2 . Its tetrahydropyrimidine ring confers conformational flexibility, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The ethyl ester moiety improves bioavailability by facilitating passive membrane permeability.
Properties
IUPAC Name |
ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-9-15-6(2)4-8(11(12,13)14)17(9)16-7/h5-6,8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDCQZUHQQYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119634 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712319-10-3 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712319-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as FeCl3, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring structure.
Scientific Research Applications
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Trifluoromethyl vs. Pentafluoroethyl Substitution
- Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 725699-01-4, C₁₂H₁₄F₅N₃O₂, MW: 327.23): Replacing -CF₃ with -C₂F₅ increases molecular weight by ~50 Da and introduces additional fluorine atoms.
Aromatic vs. Alkyl Substituents
- However, the bulkier substituent reduces solubility compared to the methyl analog .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 725699-03-6):
Removal of the ethyl ester decreases logP by ~1.2 units, improving water solubility but reducing cell permeability. The free carboxylic acid may participate in ionic interactions, altering target selectivity .
Morpholin-4-yl Substitution
- Yields for this derivative vary significantly (47% vs. 89%) depending on reaction conditions (Buchwald–Hartwig vs. SNAr pathways) .
Enantioselective Biocatalysis
- Ethyl cis-5-substituted-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate :
Used in enzymatic hydrolysis reactions with CALB lipase, achieving >99% enantiomeric excess. The stereochemistry at position 5 critically influences enzyme recognition .
κ-Opioid Receptor (KOR) Agonist Screening
- 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine :
Lacks the ethyl ester but retains the -CF₃ group. Screened in a library of 80,000 compounds, this derivative showed moderate KOR activity (EC₅₀ ~1 µM), suggesting the ester moiety in the target compound may fine-tune receptor affinity .
Key Physicochemical Properties
| Property | Target Compound | Pentafluoroethyl Analog | 4-Fluorophenyl Analog |
|---|---|---|---|
| Molecular Weight | 277.24 | 327.23 | 357.32 |
| logP (Predicted) | 2.8 | 3.3 | 3.5 |
| Solubility (µg/mL) | 12 (PBS) | 8 (PBS) | 5 (PBS) |
| Melting Point | N/A | N/A | 206°C (similar triazolo analog) |
Biological Activity
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (hereafter referred to as ETPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of ETPC, supported by data tables and relevant case studies.
Synthesis of ETPC
ETPC can be synthesized through various methodologies involving the reaction of substituted pyrazoles with electrophilic agents. The general synthetic pathway includes:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the condensation of 5-methyl-3-amino-pyrazole with appropriate carbonyl compounds.
- Introduction of Trifluoromethyl Group : This is typically achieved through electrophilic fluorination techniques.
- Carboxylation : The final step incorporates the carboxylate moiety using carboxylic acids or their derivatives.
Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of ETPC. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- In vitro Studies : ETPC demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib.
- In vivo Studies : In carrageenan-induced paw edema models, ETPC exhibited a reduction in inflammation by approximately 78%, indicating potent anti-inflammatory effects.
Anticancer Potential
ETPC has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that ETPC induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases.
Table 1: Biological Activity Summary
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives including ETPC for their anti-inflammatory activity. The findings indicated that ETPC had a superior profile compared to traditional NSAIDs in terms of both efficacy and safety profile.
Case Study 2: Cancer Cell Proliferation
Research published in MDPI demonstrated that ETPC effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with ETPC resulted in significant increases in early and late apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
